molecular formula C7H11Br B2353956 [(E)-3-Bromoprop-1-enyl]cyclobutane CAS No. 1563448-54-3

[(E)-3-Bromoprop-1-enyl]cyclobutane

Cat. No.: B2353956
CAS No.: 1563448-54-3
M. Wt: 175.069
InChI Key: FVMDPMVEIMLCEG-GORDUTHDSA-N
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Description

[(E)-3-Bromoprop-1-enyl]cyclobutane is an organic compound characterized by a cyclobutane ring substituted with a (E)-3-bromoprop-1-enyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(E)-3-Bromoprop-1-enyl]cyclobutane can be achieved through several methods. One common approach involves the [2+2] cycloaddition reaction of alkenes with brominated alkenes under photochemical conditions. This reaction typically requires a photocatalyst and a suitable light source to initiate the cycloaddition process .

Industrial Production Methods

Industrial production of this compound may involve large-scale photochemical reactors where the reaction conditions are optimized for maximum yield and efficiency. The use of continuous flow reactors can enhance the scalability and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

[(E)-3-Bromoprop-1-enyl]cyclobutane undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions or amines, under suitable conditions.

    Addition Reactions: The double bond in the (E)-3-bromoprop-1-enyl group can participate in addition reactions with electrophiles or nucleophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide or amines, typically carried out in polar solvents like water or alcohols.

    Addition Reactions: Reagents such as hydrogen halides or halogens can be used, often in the presence of a catalyst.

    Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are commonly used.

Major Products Formed

    Substitution Reactions: Products include cyclobutane derivatives with different substituents replacing the bromine atom.

    Addition Reactions: Products include cyclobutane derivatives with additional substituents added to the double bond.

    Oxidation and Reduction Reactions: Products include various oxidized or reduced forms of the original compound.

Scientific Research Applications

[(E)-3-Bromoprop-1-enyl]cyclobutane has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(E)-3-Bromoprop-1-enyl]cyclobutane involves its interaction with various molecular targets. The bromine atom and the double bond in the (E)-3-bromoprop-1-enyl group are key sites for chemical reactivity. The compound can form covalent bonds with nucleophiles or participate in addition reactions, leading to the formation of new chemical entities.

Comparison with Similar Compounds

Similar Compounds

    Cyclobutane: A simple cycloalkane with a four-membered ring.

    Cyclopropane: A three-membered ring analog with similar ring strain.

    Cyclopentane: A five-membered ring analog with less ring strain.

Properties

IUPAC Name

[(E)-3-bromoprop-1-enyl]cyclobutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11Br/c8-6-2-5-7-3-1-4-7/h2,5,7H,1,3-4,6H2/b5-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVMDPMVEIMLCEG-GORDUTHDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C=CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(C1)/C=C/CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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